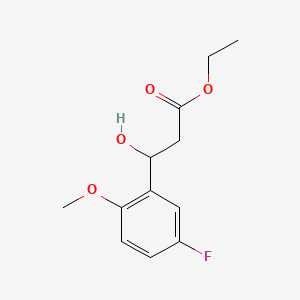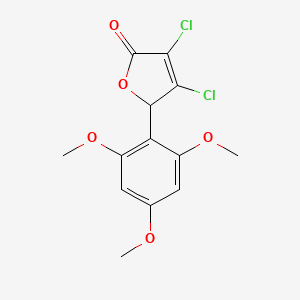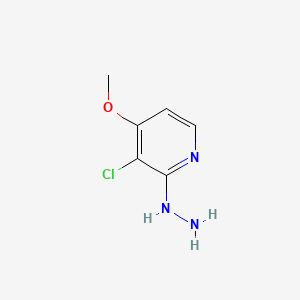
1-(4-Fluoro-2-iodophenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-2-iodophenyl)guanidine is an organic compound that features a guanidine group attached to a phenyl ring substituted with fluorine and iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-iodophenyl)guanidine typically involves the reaction of 4-fluoro-2-iodoaniline with a guanidine derivative. One common method includes the use of thiourea as a guanidylating agent, which reacts with the aniline derivative under basic conditions to form the desired guanidine compound .
Industrial Production Methods: Industrial production of guanidines often employs transition metal-catalyzed reactions. For instance, catalytic guanylation reactions of amines with carbodiimides or tandem catalytic guanylation/cyclization reactions are utilized to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluoro-2-iodophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the guanidine group or the phenyl ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Products: Depending on the substituent introduced, products can include azides, nitriles, or other functionalized phenyl derivatives.
Oxidation Products: Oxidized forms of the guanidine group or the phenyl ring.
Reduction Products: Reduced forms of the guanidine group or the phenyl ring.
Applications De Recherche Scientifique
1-(4-Fluoro-2-iodophenyl)guanidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in targeting sigma-1 receptors in cancer research
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Fluoro-2-iodophenyl)guanidine involves its interaction with molecular targets such as sigma-1 receptors. These receptors are overexpressed in various cancers, and the compound acts as a high-affinity antagonist, potentially inhibiting cancer cell proliferation . The pathways involved include modulation of calcium signaling and inhibition of cell survival pathways.
Comparaison Avec Des Composés Similaires
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine: Another guanidine derivative with similar receptor binding properties.
N,N’-Disubstituted Guanidines: Compounds with similar guanidine functionality but different substituents on the phenyl ring.
Uniqueness: 1-(4-Fluoro-2-iodophenyl)guanidine is unique due to the presence of both fluorine and iodine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile in terms of binding affinity and selectivity for molecular targets.
Propriétés
Formule moléculaire |
C7H7FIN3 |
|---|---|
Poids moléculaire |
279.05 g/mol |
Nom IUPAC |
2-(4-fluoro-2-iodophenyl)guanidine |
InChI |
InChI=1S/C7H7FIN3/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H,(H4,10,11,12) |
Clé InChI |
DCTZAPHUTMBLTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)I)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685428.png)
![Naphtho[2,1-b]furan-1,2-dione](/img/structure/B13685435.png)





![Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13685459.png)






